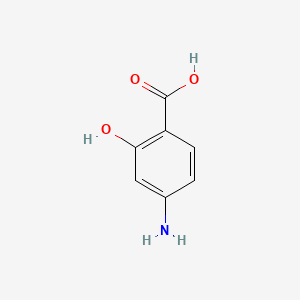
4-Aminosalicylic acid
Cat. No. B1667114
Key on ui cas rn:
65-49-6
M. Wt: 153.14 g/mol
InChI Key: WUBBRNOQWQTFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05594151
Procedure details


Absolute methanol (100 mL) and fresh concentrated H2SO4 are carefully combined in a 250 mL round botton flask with continuous stirring (exothermic). 4-Aminosalicylic acid (10.0 grams, 65.4 mmol) is added to produce a dark solution, which is heated under reflux for 6 hours. The product is allowed to cool and then concentrated on a rotary evaporator to approximately half the original volume. At this point a solid precipitate appears. The concentrate is poured into 400 mL of water, and the resulting suspension titrated to approximately pH 3, by stepwise addition of 5N NaOH (to pH 6.5), followed by solid Na2CO3, with evolution of CO2 gas. The concentrate was chilled on ice, and the resulting precipitate collected by filtration. The tiltrate is washed with cold water, and then dried in vacuo over NaOH pellets, to afford 9.6 grams (88% yield) of methyl 4-aminosalicylate, a pale lavendar powder (m.p. 115°-117° C). The structure was confirmed by 1H NMP, spectrometry in d6 -acetone.



Yield
88%
Identifiers


|
REACTION_CXSMILES
|
OS(O)(=O)=O.[NH2:6][C:7]1[CH:8]=[C:9]([OH:16])[C:10](=[CH:14][CH:15]=1)[C:11]([OH:13])=[O:12].[CH3:17]O>>[NH2:6][C:7]1[CH:8]=[C:9]([OH:16])[C:10](=[CH:14][CH:15]=1)[C:11]([O:13][CH3:17])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(C(=O)O)=CC1)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with continuous stirring (exothermic)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a dark solution, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator to approximately half the original volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The concentrate is poured into 400 mL of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting suspension titrated to approximately pH 3, by stepwise addition of 5N NaOH (to pH 6.5)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The concentrate was chilled on ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The tiltrate is washed with cold water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in vacuo over NaOH pellets
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(C(=O)OC)=CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.6 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
